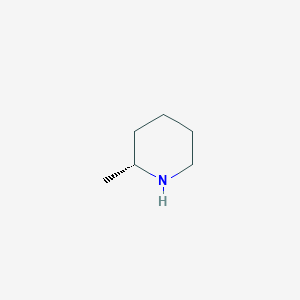

(R)-2-Methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWUEBIEOFQMSS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348446 | |

| Record name | (R)-2-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-95-8 | |

| Record name | (R)-2-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Methylpiperidine: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-2-Methylpiperidine. It includes detailed experimental protocols for its synthesis and resolution, alongside an analysis of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, and other scientific endeavors where this chiral building block is of interest.

Physicochemical Properties

This compound is a chiral cyclic amine that presents as a colorless to light yellow liquid. Its physicochemical properties are crucial for its handling, application in synthesis, and potential biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| CAS Number | 1722-95-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 118-121 °C | [3] |

| Density | 0.81 g/cm³ | [3] |

| Solubility | 49 g/L in water at 25 °C | [3] |

Chemical and Pharmacokinetic Properties

| Property | Value | Source(s) |

| pKa (predicted) | 10.63 ± 0.10 | [3] |

| LogP (predicted) | 1.47720 | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Resolution

The enantiomerically pure form of 2-methylpiperidine is a valuable chiral building block in organic synthesis. Its preparation can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Synthesis

One approach to the enantioselective synthesis of this compound involves the asymmetric hydrogenation of 2-methylpyridine derivatives. For instance, N-benzyl-2-methylpyridinium salts can be hydrogenated using an Iridium catalyst with a chiral ligand, such as MeO-BoQPhos, to yield enantioenriched (R)-N-benzyl-2-methylpiperidine. Subsequent debenzylation affords the desired this compound.

Resolution of Racemic 2-Methylpiperidine

A common and effective method for obtaining enantiomerically pure this compound is the resolution of the racemic mixture through the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.

This protocol details the separation of this compound from a racemic mixture.

Materials:

-

(±)-2-Methylpiperidine

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 2-methylpiperidine (1 equivalent) in methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of hot methanol.

-

Slowly add the hot tartaric acid solution to the 2-methylpiperidine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

-

Collect the crystals of this compound-L-tartrate by vacuum filtration and wash with a small amount of cold methanol.

-

-

Liberation of the Free Base:

-

Suspend the collected crystals in water.

-

Add a concentrated solution of sodium hydroxide with cooling until the solution is strongly basic (pH > 12).

-

Extract the liberated this compound with diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the diethyl ether by rotary evaporation.

-

The resulting residue can be further purified by distillation to yield pure this compound.

-

Workflow for Resolution of (±)-2-Methylpiperidine:

Caption: Workflow for the resolution of racemic 2-methylpiperidine.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-methylpiperidine shows characteristic signals for the protons on the piperidine ring and the methyl group. The chemical shifts and multiplicities are influenced by the stereochemistry and conformation of the molecule.

-

~2.5-3.0 ppm (m, 1H): Proton on the carbon adjacent to the nitrogen (C2-H).

-

~2.4-2.6 ppm (m, 1H): One of the protons on the carbon alpha to the nitrogen on the other side (C6-H, axial).

-

~1.0-1.8 ppm (m, 6H): Protons on the remaining ring carbons (C3, C4, C5 methylene groups).

-

~1.0 ppm (d, 3H): Protons of the methyl group at the C2 position.

-

~1.5 ppm (br s, 1H): Proton on the nitrogen atom (N-H), which can be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

~53-55 ppm: Carbon at C2.

-

~47-49 ppm: Carbon at C6.

-

~35-37 ppm: Carbon at C3.

-

~26-28 ppm: Carbon at C5.

-

~24-26 ppm: Carbon at C4.

-

~22-24 ppm: Carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylpiperidine displays characteristic absorption bands corresponding to the functional groups present.

-

3300-3500 cm⁻¹ (broad): N-H stretching vibration, characteristic of a secondary amine.

-

2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.

-

1450-1470 cm⁻¹: C-H bending vibrations.

-

~1100 cm⁻¹: C-N stretching vibration.

Mass Spectrometry (MS)

The mass spectrum of 2-methylpiperidine shows a molecular ion peak and characteristic fragmentation patterns.

-

m/z 99: Molecular ion peak [M]⁺.

-

m/z 84: A prominent peak resulting from the loss of a methyl radical (•CH₃), which is a characteristic alpha-cleavage for N-alkyl amines.

Fragmentation Workflow in Mass Spectrometry:

Caption: Primary fragmentation pathway of 2-methylpiperidine.

Biological Activity

While the piperidine scaffold is a common motif in a vast array of pharmaceuticals, specific biological activity data for this compound itself is limited in publicly available literature.[4] It is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules.[5]

Derivatives of 2-methylpiperidine have been investigated for a range of pharmacological activities. For example, certain substituted 2-methylpiperidine derivatives have been explored as ligands for serotonin receptors, with potential applications as antidepressants.[6] Additionally, the piperidine ring is a key structural component in many compounds with anticancer properties. However, it is crucial to note that the biological activity is highly dependent on the overall structure of the final molecule, and not solely on the presence of the this compound moiety.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also corrosive and can cause skin burns and eye damage.[2]

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

This technical guide provides a summary of the available information on this compound. Researchers and scientists are encouraged to consult the cited literature for more detailed information and to always follow safe laboratory practices when handling this compound.

References

Spectroscopic Data Analysis of (R)-2-Methylpiperidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Methylpiperidine, a key chiral building block in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that in a non-chiral environment, the spectroscopic data for the (R) and (S) enantiomers are identical. Therefore, data presented for 2-methylpiperidine or (S)-2-methylpiperidine is applicable to the (R)-enantiomer.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylpiperidine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.95 - 2.82 | m | H-2, H-6a |

| ~2.74 - 2.71 | m | H-6e |

| ~1.96 | m | H-3a |

| ~1.59 - 1.48 | m | H-3e, H-4, H-5 |

| ~1.00 | d | CH₃ |

Solvent: CDCl₃. Data is compiled from various sources which may show slight variations.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylpiperidine [1]

| Chemical Shift (δ) ppm | Assignment |

| ~53.0 | C-2 |

| ~47.0 | C-6 |

| ~35.0 | C-3 |

| ~26.0 | C-5 |

| ~24.0 | C-4 |

| ~22.0 | CH₃ |

Solvent: Not specified. Data is compiled from various sources which may show slight variations.

Table 3: Key IR Absorption Bands for 2-Methylpiperidine [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2930, 2850 | Strong | C-H Stretch (aliphatic) |

| ~1450 | Medium | CH₂ Bend |

| ~1100 | Medium | C-N Stretch |

Sample preparation: Neat (KBr) or thin film.[4]

Table 4: Mass Spectrometry Data for 2-Methylpiperidine [5]

| m/z | Relative Intensity (%) | Assignment |

| 99 | ~20 | [M]⁺ (Molecular Ion) |

| 98 | ~100 | [M-H]⁺ |

| 84 | ~95 | [M-CH₃]⁺ |

| 70 | ~30 | |

| 56 | ~35 |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used to obtain a spectrum in a reasonable time.[6] The sample is thoroughly mixed to ensure homogeneity. A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing.[7]

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[7]

-

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[8] Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the sample is placed directly on the ATR crystal.[9] Solid samples can be prepared as a KBr pellet by grinding the sample with dry KBr and pressing the mixture into a thin disk, or as a Nujol mull by grinding the solid with a few drops of Nujol oil.[10][11]

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The prepared sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the amount of infrared radiation absorbed by the sample at different frequencies.[12]

-

Data Processing: The final IR spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection into the ion source.[13]

-

Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[14] This high-energy process often leads to fragmentation of the molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

References

- 1. 2-Methylpiperidine(109-05-7) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Methylpiperidine [webbook.nist.gov]

- 3. 2-Methylpiperidine [webbook.nist.gov]

- 4. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylpiperidine [webbook.nist.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. amherst.edu [amherst.edu]

- 10. webassign.net [webassign.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

(R)-2-Methylpiperidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-2-Methylpiperidine , a chiral heterocyclic amine, is a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its stereospecific structure offers a valuable scaffold for the synthesis of complex molecular architectures with specific biological activities. This guide provides an in-depth overview of its chemical properties, spectroscopic profile, and applications, tailored for researchers and professionals in the field of drug discovery.

Core Chemical and Physical Properties

This compound, also known by its synonyms (-)-2-Methylpiperidine and (2R)-2-Methylpiperidine, is a colorless to light yellow liquid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and computational modeling.

| Property | Value | Source |

| CAS Number | 1722-95-8 | [1][2][3] |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.17 g/mol | [2][3][4] |

| Appearance | Colorless to Yellow Liquid | [1][2] |

| Boiling Point | 117-119 °C at 760 mmHg | [2][5][6] |

| Density | ~0.81 - 0.84 g/cm³ | [2][5][7][8] |

| Solubility in Water | 49 g/L (25 °C) | [1] |

| pKa | 10.63 ± 0.10 (Predicted) | [1][2][7] |

| Flash Point | 10 °C (50 °F) | [2][6][9] |

| Storage Temperature | 2-8°C | [1][2][7] |

Molecular Structure and Stereochemistry

The defining feature of this compound is its chiral center at the second carbon of the piperidine ring, which dictates its three-dimensional orientation and subsequent interactions in biological systems. The "R" designation refers to the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Molecular Structure of this compound

Caption: 2D representation of the this compound structure.

Spectroscopic Analysis and Characterization

While specific, published spectra for the pure (R)-enantiomer are not always readily available, its spectroscopic profile can be predicted based on data from the racemic mixture and related piperidine analogs.[10] The following outlines standard experimental protocols for obtaining key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for protons).

-

Expected ¹H NMR Features: The spectrum would show characteristic signals for the methyl group (a doublet), the methine proton at the chiral center, and complex multiplets for the methylene protons of the piperidine ring. The N-H proton would appear as a broad singlet.

-

Expected ¹³C NMR Features: Distinct signals would be observed for each of the six carbon atoms, with their chemical shifts influenced by their local electronic environment.[11]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Expected Features: The spectrum would exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and N-H bending vibrations.[12]

Mass Spectrometry (MS):

-

Sample Preparation and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation. Electron Impact (EI) is a common ionization method.

-

Analysis: The resulting mass spectrum displays the molecular ion peak (M⁺) and a characteristic fragmentation pattern.

-

Expected Features: The molecular ion peak would be observed at an m/z corresponding to the molecular weight (99.17). A prominent fragment is often observed at m/z 84, corresponding to the loss of the methyl group.[5][13]

General Workflow for Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic characterization of a chemical compound.

Synthesis and Resolution

This compound is typically obtained through the resolution of a racemic mixture of 2-methylpiperidine. An efficient procedure for this resolution has been described, which is crucial for its application in asymmetric synthesis.[14] The resolved enantiomers serve as valuable starting materials for the synthesis of more complex chiral molecules, such as C₂-symmetric piperidines.[14] The piperidine ring itself can be synthesized through various methods, including the hydrogenation of pyridine derivatives.[15]

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] The introduction of a chiral center, as in this compound, allows for the fine-tuning of pharmacological activity and selectivity.

-

Chiral Building Block: this compound is a key intermediate in the synthesis of enantiomerically pure pharmaceutical agents. Its use ensures the desired stereochemistry in the final active pharmaceutical ingredient (API), which is critical for efficacy and safety.

-

CNS-Active Compounds: Substituted piperidines are prominent in drugs targeting the central nervous system.[16] The 2-methylpiperidine moiety has been explored in the development of antidepressants, specifically as a core component of dual 5-HT₁A receptor antagonists and serotonin reuptake inhibitors.[17]

-

Modulation of Physicochemical and Pharmacokinetic Properties: The incorporation of chiral piperidine scaffolds can enhance aqueous solubility, improve pharmacokinetic profiles, and increase biological activity and selectivity of drug candidates.[18]

-

Reactant for Diverse Syntheses: It serves as a reactant for creating a variety of complex molecules, including azepan-4-ones, corticotropin-releasing factor receptor type 1 antagonists, and gefitinib analogues with anti-tumor activity.[9]

The strategic use of this compound allows medicinal chemists to explore chemical space with high precision, leading to the discovery of novel therapeutics with improved potency and reduced off-target effects. Its continued importance as a chiral synthetic tool underscores its value in the ongoing quest for new and more effective medicines.

References

- 1. Page loading... [guidechem.com]

- 2. (R)-(-)-2-METHYLPIPERIDINE | 1722-95-8 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C6H13N | CID 637525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl piperidine, 109-05-7 [thegoodscentscompany.com]

- 7. (R)-(-)-2-METHYLPIPERIDINE|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. 2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]

- 12. 2-Methylpiperidine [webbook.nist.gov]

- 13. 2-Methylpiperidine [webbook.nist.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.de [thieme-connect.de]

Commercial Availability and Sourcing of Enantiopure (R)-2-Methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, procurement, and quality control of enantiopure (R)-2-Methylpiperidine. This chiral building block is a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This document outlines key suppliers, typical product specifications, and detailed experimental protocols for synthesis and enantiomeric purity analysis.

Commercial Suppliers and Product Specifications

Enantiopure this compound is available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The following table summarizes prominent suppliers and their typical product offerings. Pricing is subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity/Assay | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 1722-95-8 | ≥95%[1][2][3] | Grams to Kilograms |

| Thermo Scientific Chemicals (Alfa Aesar) | 2-Methylpiperidine, 98+% | 109-05-7 (racemate) | Not specified for enantiopure | Milliliters to Liters[4] |

| Chem-Impex | 2-Methylpiperidine | 109-05-7 (racemate) | ≥99% (GC)[5] | Inquire for details |

| A B Enterprises | 2-METHYLPIPERIDINE | 1722-95-8 | 95%[6] | Kilograms[6] |

| Various Suppliers on ChemicalBook | 2-Methylpiperidine | 109-05-7 (racemate) | 99% to 99%+ HPLC[7] | Kilograms[7] |

It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) for each batch to confirm the purity, enantiomeric excess (e.e.), and presence of any impurities.[1][2]

Experimental Protocols

Synthesis of Enantiopure this compound via Asymmetric Hydrogenation

A common method for producing enantiopure 2-alkyl piperidines is through the asymmetric hydrogenation of the corresponding pyridinium salts.[8] This method offers high enantioselectivity.

Materials:

-

N-benzyl-2-methylpyridinium bromide

-

Iridium catalyst (e.g., [Ir(cod)Cl]₂)

-

Chiral ligand (e.g., MeO-BoQPhos)

-

Hydrogen source (H₂ gas)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Reagents for debenzylation (e.g., α-chloroethyl chloroformate)

Procedure:

-

In a glovebox, a pressure reactor is charged with N-benzyl-2-methylpyridinium bromide, the iridium catalyst, and the chiral ligand in THF.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction mixture is stirred under hydrogen pressure at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).

-

The solvent is removed under reduced pressure.

-

The resulting N-benzyl-(R)-2-methylpiperidine is then debenzylated. A common method involves treatment with α-chloroethyl chloroformate followed by methanolysis.[8]

-

The crude this compound hydrochloride salt can be purified by recrystallization to enhance enantiomeric purity.[8]

-

The free base is obtained by treating the hydrochloride salt with a base (e.g., NaOH) and extracting with an organic solvent.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard and reliable technique for determining the enantiomeric purity of chiral compounds like this compound.[9]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD)[10]

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol like isopropanol or ethanol.[10]

-

For basic compounds like 2-methylpiperidine, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

Sample Preparation:

-

Prepare a standard solution of racemic 2-methylpiperidine in the mobile phase to determine the retention times of both the (R) and (S) enantiomers.

-

Prepare a solution of the this compound sample to be analyzed in the mobile phase.

HPLC Method:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to confirm the separation of the two enantiomers.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers using the UV detector.

-

Integrate the peak areas of the (R) and (S) enantiomers.

Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for researchers and drug development professionals to source and verify the quality of enantiopure this compound.

Caption: Sourcing and QC Workflow for this compound

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its derivatives are often designed to interact with specific biological targets. The experimental workflow for synthesizing a derivative and assessing its biological activity is outlined below.

Caption: General Drug Development Workflow

References

- 1. This compound 95 1722-95-8 [sigmaaldrich.com]

- 2. This compound 95 1722-95-8 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Methylpiperidine, 98+% | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. indiamart.com [indiamart.com]

- 7. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]

- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Biological activity of (R)-2-Methylpiperidine derivatives

An In-depth Technical Guide to the Biological Activity of (R)-2-Methylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and natural alkaloids.[1][2][3] Its conformational flexibility and ability to modulate key physicochemical properties like lipophilicity and hydrogen bonding potential make it a highly privileged structure for drug design.[3] The introduction of a methyl group at the 2-position, particularly with a specific stereochemistry as in this compound, imparts a defined three-dimensional structure that is critical for selective interaction with biological targets.[4] This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Key Biological Activities

This compound derivatives have demonstrated a wide spectrum of pharmacological effects, positioning them as promising leads for various therapeutic areas.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[5][6] Derivatives of 2-methylpiperidine have been investigated as both agonists and antagonists at various nAChR subtypes, particularly the α7 and α4β2 subtypes, which are implicated in cognitive function and neurodegenerative diseases.[7]

-

Antagonist Activity: Certain piperidine-spirooxadiazole derivatives have been identified as α7 nAChR antagonists, with IC50 values in the low micromolar range.[8] Similarly, 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides have been synthesized and shown to act as novel antagonists for α7 nAChRs.[7] The design of these antagonists often focuses on incorporating an aromatic ring with alkyl groups at the "para" position to enhance selectivity for the α7 subtype.[7]

-

Agonist Activity: The simple piperidine ring itself has been used to generate selective agonists for α7 nAChRs.[7] The evaluation of agonist activity is critical for understanding a compound's potential for treating conditions like schizophrenia, where nAChR dysfunction is implicated.[9]

Analgesic Activity

The piperidine moiety is an essential pharmacophore in many opioid analgesics, including morphine and fentanyl.[10][11] Consequently, derivatives of 2-methylpiperidine have been explored for their pain-relieving potential.

-

Studies have shown that various synthetic piperidine derivatives exhibit significant analgesic effects in animal models like the tail-flick and writhing tests.[10][12][13]

-

The mechanism often involves interaction with µ-opioid receptors, as the analgesic effect of some derivatives can be reversed by the opioid antagonist naloxone.[10] Structure-activity relationship (SAR) studies indicate that substitution at the para position of a phenyl ring attached to the piperidine nucleus can enhance analgesic potency.[13]

Serotonin Receptor and Transporter Activity

Derivatives incorporating the 2-methylpiperidine scaffold have shown potent dual activity as 5-HT1A receptor antagonists and serotonin reuptake inhibitors (SSRIs).[14] This dual-action profile is a key strategy in the development of novel antidepressants with potentially improved efficacy over traditional SSRIs.[14] The introduction of the 2-methyl substituent on the piperidine ring has been found to improve overall binding affinities and in vitro functional activity compared to desmethyl analogs.[14]

Anticancer and Cytotoxic Activity

Several studies have reported the cytotoxic effects of piperidine derivatives against various cancer cell lines.

-

Synthetic piperidine derivatives have demonstrated high cytotoxicity against melanoma and MCF7 (breast cancer) cell lines.[15]

-

Research suggests that compounds structurally similar to (2S,3S)-2-methylpiperidine-3-carboxylic acid may inhibit cell proliferation in human multiple myeloma cells.[4]

-

SAR studies have indicated that substitutions on an associated phenyl ring, such as a chloro group, can increase the cytotoxic activity of these compounds.[15]

Other Pharmacological Activities

Beyond the primary activities listed above, various piperidine derivatives have been screened for other potential therapeutic benefits, revealing:

-

Anti-inflammatory activity .[15]

-

Antioxidant activity .[15]

-

Antimicrobial activity against both Gram-positive and Gram-negative bacteria.[15]

Quantitative Biological Data

The following tables summarize the quantitative data for various piperidine derivatives, focusing on their receptor binding affinities and functional activities.

Table 1: 5-HT1A Receptor Antagonism and Serotonin Transporter (SERT) Inhibition Data derived from studies on 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols.

| Compound ID | Stereochemistry | 5-HT1A Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | Reference |

| 5 | (2R, 2'S, 4'S) | 96 | 9.8 | [14] |

| Other Isomers | Various | Data not specified | Data not specified | [14] |

| Note: Compound 5 exhibited agonistic properties at the 5-HT1A receptor and inhibitory action at the serotonin transporter.[14] |

Table 2: Histamine H3 Receptor (hH3R) Binding and Functional Antagonism Data for a representative series of 4-oxypiperidine ether analogs.

| Compound ID | hH3R Binding Affinity (Ki, nM) | gpH3R Functional Antagonism (pA2) | Reference |

| ADS022 | Not Reported | 7.42 | [16] |

| ADS024 | Not Reported | 7.57 | [16] |

| ADS025 | Not Reported | 6.89 | [16] |

| Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. |

Table 3: α7 nAChR Antagonist Activity Data for a series of piperidine-spirooxadiazole derivatives.

| Compound Series | IC50 Range (µM) | Selectivity over α4β2 and α3β4 | Reference |

| A | 3.3 - 13.7 | Compound B10 showed selectivity | [8] |

| B | 3.3 - 13.7 | Compound B10 showed selectivity | [8] |

| Note: IC50 is the concentration of an inhibitor where the response is reduced by half. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel this compound derivatives.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[5]

Objective: To calculate the IC50 and Ki values of a test compound.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., HEK-293 cells expressing nAChRs).[16][17]

-

Radiolabeled ligand (e.g., [125I]-Epibatidine for nAChRs).[17]

-

Test this compound derivative at various concentrations.

-

Incubation buffer.

-

Known non-specific binding agent (a high concentration of a known ligand).

-

Glass fiber filters (e.g., Whatman GF/B).[17]

-

Scintillation counter.

Procedure:

-

Incubation: Aliquots of the cell membrane preparation are incubated with the radioligand and increasing concentrations of the unlabeled test compound.[16]

-

Equilibration: The mixture is incubated to allow competitive binding to reach equilibrium.[16] Total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand) tubes are also prepared.

-

Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[16][17]

-

Washing: Filters are washed quickly with ice-cold buffer to remove any unbound radioactivity.[16]

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.[16]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression.[5] The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[5]

Two-Electrode Voltage Clamp (TEVC) Assay (for Functional Activity)

This electrophysiological technique measures the functional activity of a compound (agonist or antagonist) on ligand-gated ion channels expressed in Xenopus oocytes.[8]

Objective: To determine if a compound activates (agonist) or blocks (antagonist) the ion channel and to calculate its EC50 or IC50.

Materials:

-

Xenopus laevis oocytes.

-

cRNA of the target nAChR subunits.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

Known agonist (e.g., Acetylcholine or Nicotine).[18]

-

Test this compound derivative.

Procedure:

-

Expression: Oocytes are injected with cRNA encoding the nAChR subunits of interest and incubated for several days to allow receptor expression on the cell surface.

-

Clamping: An oocyte is placed in the recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).[18]

-

Agonist Mode: Varying concentrations of the test compound are applied to the oocyte via the perfusion system, and the resulting inward currents are recorded.[18]

-

Antagonist Mode: A fixed concentration of a known agonist (typically the EC50 concentration) is applied to elicit a current. The oocyte is then pre-incubated with the test compound for a set time (e.g., 5 minutes) before co-application with the agonist. The inhibition of the agonist-induced current is measured.[18]

-

Data Analysis: Dose-response curves are generated by plotting the current amplitude against the compound concentration.[5] For agonists, the EC50 (concentration for 50% of maximal activation) is calculated. For antagonists, the IC50 (concentration for 50% inhibition) is calculated.[5][18]

Acetic Acid-Induced Writhing Test (for In Vivo Analgesic Activity)

This is a common in vivo model used to screen for analgesic properties of test compounds.[10]

Objective: To assess the peripheral analgesic effect of a test compound.

Materials:

-

Mice.

-

Test this compound derivative.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., Aspirin, Morphine).

-

0.6% Acetic acid solution.

-

Syringes for administration.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

-

Compound Administration: Animals are divided into groups and administered the test compound, vehicle, or positive control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a noxious chemical stimulus (0.6% acetic acid) is injected intraperitoneally to induce a characteristic writhing response (stretching, abdominal constriction).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes).

-

Data Analysis: The percentage of analgesic activity (or inhibition) is calculated for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Visualizations: Pathways and Workflows

Signaling Pathway for nAChR Agonism

Caption: Agonist binding to nAChR induces channel opening and cellular response.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining compound binding affinity via radioligand assay.

Logical Relationship: In Vivo Analgesic Writhing Test

Caption: Logical flow of an in vivo writhing test for analgesic activity.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Initial Phase 2 Trial of a Nicotinic Agonist in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. painphysicianjournal.com [painphysicianjournal.com]

- 12. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 16. benchchem.com [benchchem.com]

- 17. jneurosci.org [jneurosci.org]

- 18. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (R)-2-Methylpiperidine

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (R)-2-Methylpiperidine (CAS No: 1722-95-8), also known as (R)-alpha-Pipecoline. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is a chiral cyclic amine widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] A clear understanding of its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H13N | [2][3] |

| Molecular Weight | 99.17 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-119 °C at 753 mmHg | [1][5] |

| Density | 0.844 g/mL at 25 °C | [1][5] |

| Flash Point | 14.44 °C (58.0 °F) | [6][4] |

| Refractive Index | n20/D 1.445 | [5] |

| Storage Temperature | 2-8 °C | [2][6][4] |

| Solubility | Soluble in water. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Source: GHS classification data compiled from multiple safety data sheets.[2][3]

The following pictograms are associated with this compound:

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines the recommended PPE.

References

The Natural Occurrence of 2-Methylpiperidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-methylpiperidine alkaloids, compounds of significant interest due to their diverse biological activities. This document details their distribution in the plant and animal kingdoms, presents quantitative data, outlines experimental protocols for their analysis, and illustrates their biosynthetic pathway.

Natural Distribution and Abundance

2-Methylpiperidine and its derivatives are found in a variety of natural sources, ranging from coniferous trees to the venom of stinging insects. The following sections and tables summarize the known occurrences and quantitative data available in the scientific literature.

In the Plant Kingdom

While the piperidine alkaloid family is widespread in plants, the specific occurrence of 2-methylpiperidine is less frequently documented than other derivatives. Notable plant sources include certain species of Pinus and Aloe.

Table 1: Quantitative Data of 2-Methylpiperidine Alkaloids in Plants

| Plant Species | Family | Plant Part | Compound | Concentration | Citation(s) |

| Aloe sabaea | Asphodelaceae | Not Specified | 2-Methylpiperidine | 3.66 mg/g | [1] |

| Pinus sylvestris (Scots Pine) | Pinaceae | Needles and Bark | Total Piperidine Alkaloids | 0.04% - 0.07% of fresh weight | [2] |

Note: In Pinus sylvestris, the primary piperidine alkaloid identified is euphococcinine. While 2-methylpiperidine is a likely precursor or minor component, specific quantitative data for it remains to be fully elucidated.

In the Animal Kingdom

A significant natural source of 2-methylpiperidine derivatives is the venom of the red imported fire ant, Solenopsis invicta. The venom is a complex mixture of 2-methyl-6-alkyl or alkenyl piperidines, which are responsible for the pain and pustule formation associated with their stings.

Table 2: Relative Abundance of 2-Methyl-6-alkyl/alkenyl Piperidine Alkaloids in Solenopsis invicta Venom

| Compound | Abbreviation | Relative Abundance (%) | Citation(s) |

| 2-methyl-6-(n-undecyl)piperidine | C11 | Varies with colony age | [3][4] |

| 2-methyl-6-(n-tridecyl)piperidine | C13 | ~11 | [5] |

| 2-methyl-6-(4-tridecenyl)piperidine | C13:1 | ~22 | [5] |

| 2-methyl-6-(n-pentadecyl)piperidine | C15 | ~10 | [5] |

| 2-methyl-6-(6-pentadecenyl)-piperidine | C15:1 | ~41 | [5] |

Biosynthesis of 2-Methylpiperidine

The biosynthetic pathway of 2-methylpiperidine originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions to form the piperidine ring, followed by a final methylation step.

The key steps are:

-

Decarboxylation: L-lysine is decarboxylated by lysine decarboxylase to yield cadaverine.

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase, to form 5-aminopentanal.

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the imine Δ¹-piperideine.

-

Reduction: Δ¹-piperideine is reduced to piperidine.

-

Methylation: The final step involves the C-methylation of the piperidine ring at the second position, catalyzed by a methyltransferase, to produce 2-methylpiperidine.[6]

Experimental Protocols

The isolation, identification, and quantification of 2-methylpiperidine alkaloids from natural sources typically involve extraction, chromatographic separation, and spectroscopic analysis. The following sections provide generalized methodologies based on established protocols for similar alkaloids.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of 2-methylpiperidine alkaloids is depicted below. The choice of specific solvents and chromatographic conditions will depend on the natural source and the physicochemical properties of the target alkaloids.

Methodology for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-methylpiperidine.

-

Sample Preparation:

-

Extraction: Extract the finely ground plant material or venom with a suitable solvent (e.g., methanol, chloroform, or a mixture thereof) using methods such as sonication or Soxhlet extraction. For acidic alkaloids, an acid-base extraction can be employed to partition the alkaloids into an aqueous acidic phase, which is then basified and re-extracted with an organic solvent.

-

Derivatization (Optional but Recommended): To improve chromatographic peak shape and mass spectral fragmentation, alkaloids can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Quantification:

-

Create a calibration curve using a certified reference standard of 2-methylpiperidine.

-

Identification is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

-

Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

-

Methodology for Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile piperidine alkaloids.

-

Sample Preparation:

-

Extraction: Similar to the GC-MS sample preparation, extract the alkaloids using an appropriate solvent.

-

Clean-up: Use Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18 or a cation exchange resin) to remove interfering compounds from the crude extract.

-

Final Preparation: Filter the extract through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions (Typical):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

-

Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS). For compounds lacking a strong chromophore like 2-methylpiperidine, derivatization with a UV-active tag or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is necessary for sensitive detection.

-

-

Quantification:

-

Generate a calibration curve using a certified reference standard of 2-methylpiperidine.

-

Quantify the analyte by comparing the peak area from the sample chromatogram to the calibration curve.

-

Conclusion

2-Methylpiperidine and its derivatives are naturally occurring alkaloids with a notable presence in both the plant and animal kingdoms. While quantitative data is available for some sources like Aloe sabaea and Solenopsis invicta venom, further research is needed to fully quantify their presence in other species, such as those of the Pinus genus. The biosynthetic pathway from L-lysine is well-established, with the final methylation step being a key area for further enzymatic characterization. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, identify, and quantify these compounds, paving the way for future discoveries in drug development and chemical ecology.

References

Methodological & Application

The Use of (R)-2-Methylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpiperidine is a readily available chiral amine that holds significant potential as a versatile chiral auxiliary in asymmetric synthesis. Its rigid piperidine ring and the stereodefined methyl group at the C2 position can effectively bias the facial approach of electrophiles to a prochiral center, enabling the synthesis of enantiomerically enriched molecules. This document provides detailed application notes and protocols for the prospective use of this compound in diastereoselective alkylation and aldol reactions, key transformations in the synthesis of complex chiral molecules for pharmaceutical and academic research. While direct literature precedents for this compound as a chiral auxiliary are limited, the principles and protocols outlined herein are based on well-established methodologies for analogous chiral amide systems and serve as a comprehensive guide for its evaluation and application.

General Workflow

The use of this compound as a chiral auxiliary typically follows a three-step sequence:

-

Attachment of the Auxiliary: The chiral auxiliary is coupled with a prochiral carboxylic acid derivative to form a chiral N-acylpiperidine.

-

Diastereoselective Reaction: The N-acylpiperidine is converted to its enolate, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde) in a highly diastereoselective manner.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group, and allowing for the recovery and recycling of the auxiliary.

Caption: General workflow for the application of this compound as a chiral auxiliary.

Application 1: Diastereoselective Alkylation

The chiral amide derived from this compound can be used to direct the stereoselective alkylation of carboxylic acid derivatives. The methyl group on the piperidine ring is expected to effectively shield one face of the corresponding enolate, leading to a high degree of diastereoselectivity in the alkylation step.

Quantitative Data Summary (Representative)

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide | LDA | THF | -78 | 85 | >95 |

| 2 | Methyl iodide | NaHMDS | THF | -78 | 92 | >98 |

| 3 | Allyl bromide | LHMDS | THF | -78 | 88 | >95 |

| 4 | Isopropyl iodide | LDA | THF/HMPA | -78 | 75 | 90 |

Experimental Protocol: Diastereoselective Alkylation

Step 1: Synthesis of N-Propanoyl-(R)-2-methylpiperidine

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).

-

Slowly add propanoyl chloride (1.1 eq.) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-propanoyl-(R)-2-methylpiperidine.

Step 2: Diastereoselective Alkylation

-

To a solution of N-propanoyl-(R)-2-methylpiperidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.2 eq. in THF) dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.5 eq.) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 4-6 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis. Purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

To a solution of the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1), add lithium hydroxide (4.0 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

-

Make the aqueous layer basic (pH > 10) with 1 M NaOH and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

The recovered this compound can be purified by distillation.

Caption: Proposed transition state for diastereoselective alkylation.

Application 2: Diastereoselective Aldol Reaction

The chiral N-acylpiperidine derived from this compound can also be employed in stereoselective aldol reactions. The formation of a rigid, chelated enolate allows for excellent facial selectivity in the reaction with an aldehyde, leading to the formation of syn- or anti-aldol products with high diastereoselectivity.

Quantitative Data Summary (Representative)

| Entry | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | TiCl₄ | DIPEA | DCM | -78 | 82 | >98:2 |

| 2 | Isobutyraldehyde | Bu₂BOTf | DIPEA | DCM | -78 | 88 | >95:5 |

| 3 | Acetaldehyde | Sn(OTf)₂ | N-Ethylpiperidine | DCM | -78 | 79 | >90:10 |

| 4 | Cinnamaldehyde | MgBr₂ | Et₃N | Et₂O | -78 | 75 | 5:95 |

Experimental Protocol: Diastereoselective Aldol Reaction

Step 1: Synthesis of N-Propanoyl-(R)-2-methylpiperidine (as described in the alkylation protocol)

Step 2: Diastereoselective Aldol Reaction (Titanium Enolate)

-

To a solution of N-propanoyl-(R)-2-methylpiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add titanium(IV) chloride (1.1 eq.) dropwise.

-

Stir the mixture for 5 minutes, then add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise.

-

Continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with a half-saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary to the β-Hydroxy Acid

-

To a solution of the purified aldol adduct (1.0 eq.) in a 2:1 mixture of THF and 30% aqueous hydrogen peroxide at 0 °C, add a solution of lithium hydroxide (2.0 eq.) in water.

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the layers and extract the aqueous layer with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy acid.

Caption: Experimental workflow for the diastereoselective aldol reaction.

Conclusion

This compound presents a promising and cost-effective chiral auxiliary for asymmetric synthesis. The protocols and data presented in this document, while based on representative examples, provide a solid foundation for researchers to explore its potential in diastereoselective alkylation, aldol reactions, and other asymmetric transformations. The straightforward attachment and cleavage procedures, coupled with the potential for high stereocontrol, make this compound an attractive tool for the synthesis of complex chiral molecules in both academic and industrial settings. Further investigation is warranted to fully elucidate its scope and limitations.

Application of (R)-2-Methylpiperidine in the Total Synthesis of Piperidine Alkaloids

Introduction

(R)-2-Methylpiperidine and its enantiomer are valuable chiral building blocks in the asymmetric synthesis of natural products, particularly piperidine alkaloids. The inherent chirality of the 2-methylpiperidine scaffold allows for the stereocontrolled construction of more complex molecules, influencing the stereochemical outcome of synthetic transformations. This application note details the use of enantiomerically pure N-Boc-2-methylpiperidine derivatives in the total synthesis of the piperidine alkaloids (+)-lupetidine and (-)-epidihydropinidine, showcasing its role as a foundational chiral precursor.

Application in Natural Product Synthesis

The utility of enantiopure 2-methylpiperidine is exemplified in the synthesis of biologically active 2,6-disubstituted piperidine alkaloids. These natural products exhibit a range of biological activities, making their efficient and stereoselective synthesis a significant goal for medicinal chemists and drug development professionals. The strategy described herein employs a catalytic dynamic resolution of N-Boc-2-lithiopiperidine, followed by diastereoselective alkylation to furnish the target natural products.

Total Synthesis of (+)-Lupetidine and (-)-Epidihydropinidine

The total syntheses of (+)-lupetidine and (-)-epidihydropinidine have been achieved through a concise and highly stereoselective route starting from the corresponding enantiomers of N-Boc-2-methylpiperidine. This approach highlights the utility of (R)- and (S)-2-methylpiperidine as versatile chiral synthons.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the target natural products.

Table 1: Synthesis of trans-N-Boc-(+)-lupetidine

| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Lithiation and Methylation | (S)-N-Boc-2-methylpiperidine | trans-N-Boc-(+)-lupetidine | 96 | >95:5 |

Table 2: Synthesis of (-)-Epidihydropinidine Precursor

| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Lithiation and Propargylation | (S)-N-Boc-2-methylpiperidine | N-Boc-2-methyl-6-(prop-2-yn-1-yl)piperidine | 85 | 90:10 |

| 2 | Hydrogenation | N-Boc-2-methyl-6-(prop-2-yn-1-yl)piperidine | trans-N-Boc-(-)-epidihydropinidine | 99 | >95:5 |

Experimental Protocols

The following protocols are adapted from the work of Coldham and coworkers, detailing the key steps in the synthesis of (+)-lupetidine and (-)-epidihydropinidine.[1]

Protocol 1: Synthesis of trans-N-Boc-(+)-lupetidine (trans-11)

This protocol describes the diastereoselective methylation of (S)-N-Boc-2-methylpiperidine.

Materials:

-

(S)-N-Boc-2-methylpiperidine (S-9)

-

s-BuLi (sec-Butyllithium)

-

(-)-Sparteine

-

Dimethyl sulfate

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (S)-N-Boc-2-methylpiperidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous Et₂O at -78 °C, add s-BuLi (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 5 hours.

-

Add dimethyl sulfate (1.5 eq) and continue stirring at -78 °C for an additional 1 hour.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and separate the aqueous and organic layers.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford trans-N-Boc-(+)-lupetidine.

Protocol 2: N-Boc Deprotection for the Synthesis of (+)-Lupetidine (12)

This protocol outlines the final deprotection step to yield the natural product.

Materials:

-

trans-N-Boc-(+)-lupetidine (trans-11)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

20% aqueous sodium hydroxide (NaOH)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve trans-N-Boc-(+)-lupetidine (1.0 eq) in CH₂Cl₂ and cool to 0 °C under an argon atmosphere.

-

Add trifluoroacetic acid (TFA) dropwise to the solution.

-

Stir the mixture at 0 °C for 5 hours.

-

Concentrate the reaction mixture in vacuo to obtain the trifluoroacetate salt.

-

Basify the salt to a pH of 10-12 with 20% aqueous NaOH.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (+)-lupetidine.

Visualizations

The following diagrams illustrate the synthetic pathways for (+)-lupetidine and (-)-epidihydropinidine.

Figure 1: Synthetic pathway for (+)-lupetidine.

Figure 2: Synthetic pathway for (-)-epidihydropinidine.

References

Protocol for N-alkylation of (R)-2-Methylpiperidine: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of (R)-2-methylpiperidine, a chiral synthetic building block of significant interest in medicinal chemistry. The strategic introduction of alkyl groups onto the nitrogen atom of the piperidine ring is a critical step in the synthesis of a wide array of pharmacologically active compounds. The presence of the methyl group at the C2 position introduces steric hindrance, which influences the choice of alkylation strategy. Two primary and robust methods are presented herein: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination .

Introduction

This compound is a valuable chiral scaffold found in numerous natural products and synthetic pharmaceuticals. The nitrogen atom of the piperidine ring serves as a key handle for molecular modification, allowing for the modulation of physicochemical properties such as basicity, lipophilicity, and pharmacological activity. The N-alkylation of this secondary amine is a fundamental transformation in the diversification of this scaffold.

The choice between direct alkylation and reductive amination is dictated by several factors, including the nature of the desired alkyl substituent, the reactivity of the alkylating agent, and the desired reaction conditions. Direct alkylation is a straightforward approach involving the reaction with an alkyl halide in the presence of a base.[1] However, this method can sometimes be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[2] Reductive amination offers a milder and often more selective alternative, proceeding through the in situ formation and reduction of an iminium ion intermediate.[3][4]

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of this compound using an alkyl halide and a base. The selection of a suitable base and control of reaction conditions are crucial to favor mono-alkylation and minimize the formation of byproducts.

Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base: Anhydrous potassium carbonate (K₂CO₃), powdered, or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., MeCN or DMF, to make a 0.1 to 0.5 M solution).

-

Add the base. If using anhydrous potassium carbonate, add 2.0 equivalents. If using DIPEA, add 1.5 equivalents.

-

Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing.

-

Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension. For highly reactive alkyl halides, dropwise addition or the use of a syringe pump is recommended to maintain a low concentration of the alkylating agent and minimize over-alkylation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight, depending on the reactivity of the alkyl halide and the steric hindrance of the reactants. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.

-

Upon completion, cool the reaction mixture to room temperature.

-

If potassium carbonate was used, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Quantitative Data for Direct N-Alkylation

| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | MeCN | RT | 24 | ~70-80 |

| 2 | Ethyl Bromide | K₂CO₃ | DMF | 50 | 12 | ~65-75 |

| 3 | Benzyl Bromide | DIPEA | MeCN | RT | 8 | ~80-90 |

| 4 | n-Butyl Bromide | K₂CO₃ | DMF | 60 | 18 | ~60-70 |

Note: Yields are estimates based on general procedures for N-alkylation of piperidines and may vary for this compound.

Method 2: N-Alkylation via Reductive Amination

This protocol details a milder and often more selective method for the N-alkylation of this compound using a carbonyl compound (aldehyde or ketone) and a reducing agent. Sodium triacetoxyborohydride is a particularly effective reagent for this transformation as it is selective for the reduction of the intermediate iminium ion over the carbonyl starting material.[5]

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone, cyclohexanone)

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Optional: Acetic acid (as a catalyst for less reactive carbonyls)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) to the anhydrous solvent (e.g., DCM).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1 equivalents) can be added.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is typically exothermic, and for larger scale reactions, portion-wise addition may be necessary to control the temperature.

-